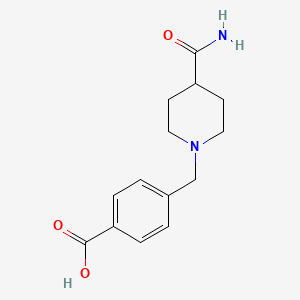![molecular formula C6H8F2O B13409042 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane CAS No. 758709-86-3](/img/structure/B13409042.png)
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-2-methyl-1-oxaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure and the presence of both difluoromethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2One common method involves the reaction of a suitable precursor with difluorocarbene, generated in situ from difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the generation of the difluorocarbene intermediate .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]butane
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]hexane
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]heptane
Uniqueness
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane is unique due to its specific spirocyclic structure and the presence of both difluoromethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
758709-86-3 |
|---|---|
Formule moléculaire |
C6H8F2O |
Poids moléculaire |
134.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C6H8F2O/c1-5(4(7)8)6(9-5)2-3-6/h4H,2-3H2,1H3 |
Clé InChI |
BCHXFDPRINRBRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(O1)CC2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
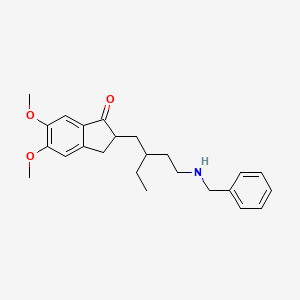
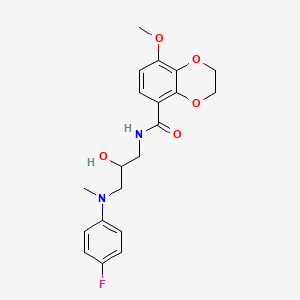
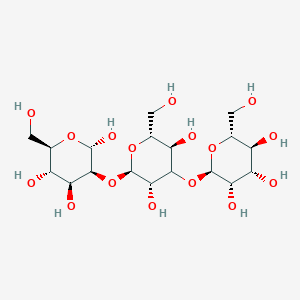
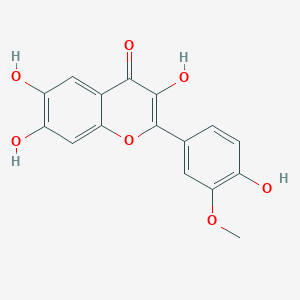
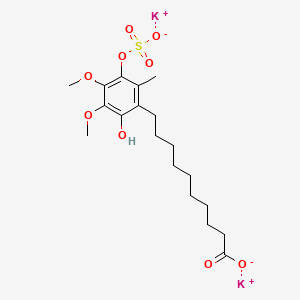

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

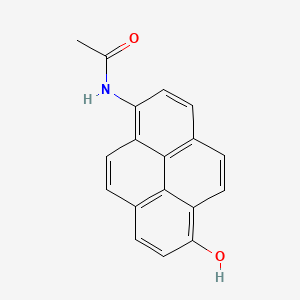
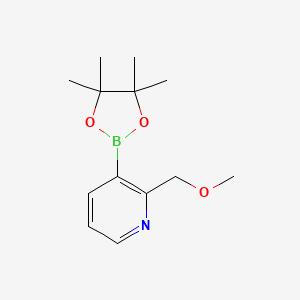
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
